(3-Amino-2-methylpropyl)dimethylamine
CAS No.: 6105-72-2
Cat. No.: VC1966939
Molecular Formula: C6H16N2
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6105-72-2 |
|---|---|
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.2 g/mol |
| IUPAC Name | N',N',2-trimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C6H16N2/c1-6(4-7)5-8(2)3/h6H,4-5,7H2,1-3H3 |
| Standard InChI Key | DAMJSIMZZSEQRD-UHFFFAOYSA-N |
| SMILES | CC(CN)CN(C)C |
| Canonical SMILES | CC(CN)CN(C)C |
Introduction
Chemical Properties and Structure
Fundamental Chemical Characteristics
(3-Amino-2-methylpropyl)dimethylamine exhibits specific physical and chemical properties that determine its behavior in various applications. The fundamental properties of this compound are summarized in the following table:
Structural Analysis
The molecular structure of (3-Amino-2-methylpropyl)dimethylamine features a branched carbon backbone with a methyl substituent at the 2-position of the propane chain. The compound contains a primary amine group (-NH₂) at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 1-position. This structural arrangement creates a molecule with two distinct nucleophilic centers, contributing to its chemical versatility .
The spatial arrangement of the amine groups allows the molecule to participate in various interactions, including hydrogen bonding through the primary amine and nucleophilic reactions primarily through the more nucleophilic tertiary amine. These structural features significantly influence the compound's reactivity patterns and physical properties .
Synthesis Methods
Laboratory Synthesis Strategies
Laboratory synthesis of (3-Amino-2-methylpropyl)dimethylamine and related compounds can follow several routes. One approach involves the synthesis of deuterated methylamine and dimethylamine through a sequence of protection, methylation, and deprotection steps .
A typical laboratory synthesis pathway might include:
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Starting with a suitable protected amine (e.g., Boc-benzylamine)
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Reaction with alkylating agents in the presence of strong bases such as sodium hydride or n-butyllithium
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Selective deprotection steps to reveal the desired amine functionalities
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Purification through crystallization or chromatographic techniques
Another potential synthetic route could involve the reduction of corresponding nitriles, similar to the commercial production of dimethylaminopropylamine (DMAPA) which proceeds via the Michael addition of dimethylamine to acrylonitrile followed by hydrogenation .
Chemical Reactivity and Reactions
Reaction Patterns
As a bifunctional amine, (3-Amino-2-methylpropyl)dimethylamine participates in various chemical reactions characteristic of both primary and tertiary amines. The compound can serve as a nucleophile in substitution and addition reactions, with the tertiary amine typically demonstrating higher nucleophilicity than the primary amine group.
Key reaction types include:
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Nucleophilic Substitution Reactions: The amine groups can displace leaving groups in SN2 reactions, with the tertiary dimethylamino group generally showing higher reactivity.
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Acylation Reactions: The primary amine can undergo acylation with acid chlorides, anhydrides, or esters to form amides.
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Alkylation Reactions: Both amine groups can be alkylated, though the primary amine is more susceptible to multiple alkylations.
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Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes or ketones.
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Coordination Chemistry: Both amine groups can coordinate with metal ions, potentially forming chelate complexes.
Derivatives and Related Compounds
Several derivatives of (3-Amino-2-methylpropyl)dimethylamine have been documented, including:
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3-Dimethylamino-2-methylpropyl chloride hydrochloride: A chlorinated derivative used as an intermediate in pharmaceutical synthesis. This compound (CAS: 4261-67-0) features a chlorine atom replacing the primary amine group .
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N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine: A structural analog with an ethylmethylamino group replacing the dimethylamino functionality (CAS: 1060817-17-5) .
These derivatives exhibit modified reactivity patterns and are employed in specific synthetic applications, particularly in pharmaceutical intermediate synthesis.
Applications in Research and Industry
Chemical Research Applications
(3-Amino-2-methylpropyl)dimethylamine serves as a valuable building block in organic synthesis due to its bifunctional nature. The compound is employed in:
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Synthesis of Pharmaceutical Intermediates: Used in the preparation of complex molecules containing amino functional groups.
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Coordination Chemistry Studies: The dual amine functionality makes it useful for studies of metal coordination behavior.
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Structure-Activity Relationship Investigations: Used to explore how structural modifications affect biological activity in related compounds.
Biological Activity and Toxicological Considerations
Biological Significance
Related diamines have been investigated for:
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Enzyme Inhibition Properties: Ability to interact with enzyme active sites due to their nucleophilic nature.
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Antimicrobial Activity: Some diamine compounds exhibit antibacterial properties.
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Signaling Pathway Modulation: Potential to interact with cell signaling pathways due to their ability to form hydrogen bonds and participate in ionic interactions.
Toxicological Profile
Dimethylaminopropylamine (DMAPA), a structural analog, is a known skin irritant, and its presence as an impurity in certain commercial products has been linked to irritation experienced by some individuals . This suggests that (3-Amino-2-methylpropyl)dimethylamine may potentially possess similar properties, warranting appropriate handling precautions.
Standard safety measures applicable to amines should be employed when handling (3-Amino-2-methylpropyl)dimethylamine, including:
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Use of proper ventilation
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Avoidance of skin and eye contact
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Storage in sealed containers away from oxidizing agents and acids
Comparative Analysis with Similar Compounds
Structural Analogs and Properties
A comparison between (3-Amino-2-methylpropyl)dimethylamine and structurally related compounds reveals important differences in properties and applications:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Notable Property |
|---|---|---|---|---|
| (3-Amino-2-methylpropyl)dimethylamine | C₆H₁₆N₂ | 116.20 g/mol | Reference compound | Dual amine functionality |
| N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine | C₇H₁₈N₂ | 130.23 g/mol | Ethylmethylamino instead of dimethylamino | Slightly higher lipophilicity |
| 3-Dimethylamino-2-methylpropyl chloride hydrochloride | C₆H₁₅Cl₂N | 172.10 g/mol | Chloro group instead of amino | Higher reactivity as alkylating agent |
| Dimethylaminopropylamine (DMAPA) | C₅H₁₄N₂ | 102.18 g/mol | Lacks methyl branch at 2-position | Used in surfactant production |
Structure-Activity Relationships
The specific positioning of functional groups in (3-Amino-2-methylpropyl)dimethylamine significantly influences its chemical behavior. The 2-methyl substituent creates steric hindrance that affects the reactivity of both amine groups, particularly influencing nucleophilic reactions.
The distance between the primary and tertiary amine groups (3 carbon atoms) provides sufficient separation to minimize internal interactions while allowing for potential chelation effects in certain applications. This structural arrangement differentiates (3-Amino-2-methylpropyl)dimethylamine from its analogs and contributes to its specific chemical profile.
Current Research Trends and Future Perspectives
Research involving (3-Amino-2-methylpropyl)dimethylamine continues to evolve across several domains:
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Pharmaceutical Development: Investigation of the compound and its derivatives as potential building blocks in drug synthesis, particularly for compounds requiring controlled nucleophilicity.
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Advanced Materials: Exploration of applications in polymer science and materials chemistry, leveraging its bifunctional nature.
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Catalytic Applications: Examination of potential catalytic properties, particularly in asymmetric synthesis where controlled amine reactivity is valuable.
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Synthetic Methodology: Development of new synthetic routes to produce the compound and its derivatives more efficiently and sustainably.
Future research directions may involve deeper investigation of structure-activity relationships, expanded toxicological profiling, and exploration of novel applications in emerging fields such as nanomaterials and bioconjugation chemistry.
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